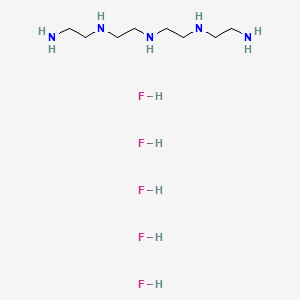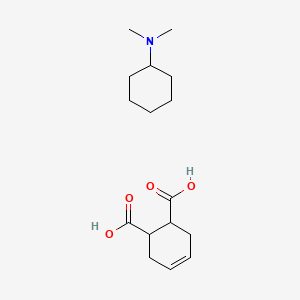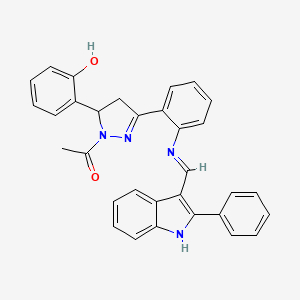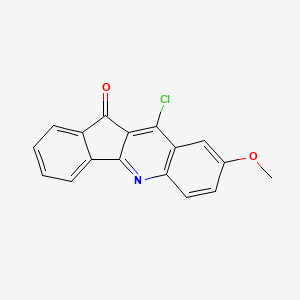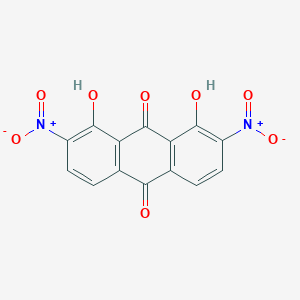
Pteroyl-L-(+)-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroylaspartic acid, DL- is a synthetic compound that acts as an antagonist to pteroylglutamic acid (folic acid). It is known for its ability to interfere with folate metabolism, which is crucial for the synthesis of nucleotides and the growth of cells
Métodos De Preparación
The synthesis of pteroylaspartic acid, DL- involves the reaction of pteroic acid with aspartic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Pteroylaspartic acid, DL- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pteroylaspartic acid, DL- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving folate metabolism.
Biology: It is used to study the effects of folate antagonists on cell growth and metabolism.
Mecanismo De Acción
Pteroylaspartic acid, DL- exerts its effects by interfering with folate metabolism. It acts as an antagonist to pteroylglutamic acid (folic acid) and inhibits the normal growth of cells by preventing the synthesis of nucleotides. This inhibition occurs through the disruption of the folate pathway, which is essential for DNA synthesis and cell division .
Comparación Con Compuestos Similares
Pteroylaspartic acid, DL- is similar to other folate antagonists such as:
Pteroylglutamic acid (folic acid): Unlike pteroylaspartic acid, folic acid promotes cell growth and division.
Pteroyldiglutamic acid (diopterin): Another folate antagonist with similar properties.
4-Aminopteroyl glutamic acid (aminopterin): A potent folate antagonist used in chemotherapy.
Pteroylaspartic acid, DL- is unique in its specific structure and its ability to effectively displace pteroylglutamic acid in biological systems .
Propiedades
Número CAS |
64536-00-1 |
|---|---|
Fórmula molecular |
C18H17N7O6 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29) |
Clave InChI |
VKLXENVTLKYHFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




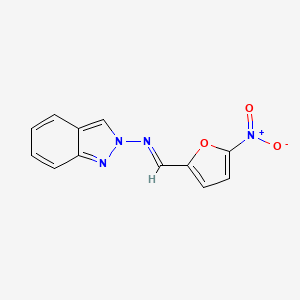
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
